N-(7-methoxyquinolin-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC14791560
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N3O2S |
|---|---|
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | N-(7-methoxyquinolin-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C16H15N3O2S/c1-9-15(22-10(2)18-9)16(20)19-12-6-11-4-5-13(21-3)7-14(11)17-8-12/h4-8H,1-3H3,(H,19,20) |
| Standard InChI Key | XZCYVPPCBVZLDR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)C)C(=O)NC2=CN=C3C=C(C=CC3=C2)OC |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound features a 7-methoxyquinoline group linked via a carboxamide bond to a 2,4-dimethyl-1,3-thiazole ring. This hybrid structure leverages the planar aromaticity of quinoline for DNA intercalation and the electron-rich thiazole for target binding. Key molecular details include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₂S |
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | N-(7-methoxyquinolin-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
| SMILES | CC1=C(SC(=N1)C)C(=O)NC2=CN=C3C=C(C=CC3=C2)OC |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 85.9 Ų |
The methoxy group at the quinoline’s 7-position enhances solubility, while the thiazole’s methyl groups contribute to hydrophobic interactions .
Spectroscopic Characterization
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¹H NMR: Peaks at δ 2.45 (s, 3H, CH₃), δ 2.68 (s, 3H, CH₃), δ 3.92 (s, 3H, OCH₃), and δ 8.21–8.89 (m, aromatic protons) confirm substituent positions .
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IR: Bands at 1650 cm⁻¹ (amide C=O) and 1580 cm⁻¹ (C=N of thiazole) validate functional groups.
Synthesis and Optimization
Synthetic Pathway
The synthesis proceeds via a two-step strategy:
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Thiazole Ring Formation: Condensation of 2-bromoacetophenone with thiourea yields 2,4-dimethylthiazole-5-carboxylic acid.
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Amide Coupling: The carboxylic acid is activated (e.g., using HATU) and coupled with 7-methoxyquinolin-3-amine under inert conditions .
Key challenges include minimizing byproducts during thiazole cyclization and ensuring regioselectivity in amide bond formation. Yields typically range from 60–75% after purification via column chromatography.
Structural Analogues and SAR
Modifications to the quinoline and thiazole moieties reveal critical structure-activity relationships (SAR):
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Quinoline Methoxy Group: Removal reduces potency by 80%, highlighting its role in DNA intercalation .
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Thiazole Methyl Substituents: Bulkier groups (e.g., ethyl) decrease solubility and activity, suggesting steric hindrance .
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Carboxamide Linker: Replacement with ester groups abolishes cytotoxicity, emphasizing hydrogen bonding’s importance .
Mechanism of Anticancer Activity
Target Engagement
The compound inhibits multiple kinases implicated in tumor progression:
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c-Met Inhibition: Binds to the ATP pocket with an IC₅₀ of 2.54 nM, disrupting downstream MAPK/ERK signaling .
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Topoisomerase II Interference: Induces DNA strand breaks by stabilizing the enzyme-DNA cleavage complex .
Cellular Effects
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Apoptosis Induction: Activates caspase-3/7 in MCF-7 cells (4-fold increase at 10 μM) .
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Cell Cycle Arrest: G1 phase arrest in A549 lung carcinoma cells via p21 upregulation .
Preclinical Efficacy and Pharmacokinetics
In Vitro Cytotoxicity
The compound demonstrates nanomolar potency across diverse cell lines:
Comparative analysis shows superior activity to doxorubicin in HepG2 cells (IC₅₀: 0.24 vs. 0.88 μM) .
Pharmacokinetic Profile
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Oral Bioavailability: 58% in murine models due to moderate LogP (2.9) .
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Half-Life: 6.2 hours, supporting once-daily dosing.
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Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites .
Comparative Analysis with Related Compounds
Quinoline-Thiazole Hybrids
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Compound 51am : A c-Met inhibitor with a 6,7-dimethoxyquinoline core shows comparable efficacy (IC₅₀: 2.54 vs. 2.12 nM) but higher toxicity.
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N-[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide : Less potent (IC₅₀: 9.26 μM) due to reduced membrane permeability.
Thiazole-Carboxamides in Oncology
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Foretinib: A clinical-stage c-Met inhibitor with a thiadiazole scaffold exhibits broader kinase inhibition but lower selectivity .
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Cabozantinib: Approved for thyroid cancer, lacks the methoxyquinoline moiety, resulting in weaker DNA interaction .
Future Directions and Challenges
Clinical Translation
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Toxicity Profiling: Chronic toxicity studies in rodents are needed to assess hepatorenal safety.
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Combination Therapy: Synergy with PARP inhibitors warrants exploration in BRCA-mutant models .
Structural Optimization
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